molecular formula C7H12Cl2N2O B13481257 1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride

1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride

Katalognummer: B13481257
Molekulargewicht: 211.09 g/mol
InChI-Schlüssel: VBCHPGUTISAANG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with a unique structure that offers vast potential for various applications. Its molecular formula is C7H12N2O.2HCl, and it is commonly used in scientific research due to its versatile properties .

Vorbereitungsmethoden

The synthesis of 1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1,3-oxazole with cyclopropanamine under specific reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
  • (5-cyclopropyl-1,3-oxazol-2-yl)methylamine dihydrochloride
  • [ (5-cyclopropyl-1,2-oxazol-3-yl)methyl] (ethyl)amine

These compounds share similar structural features but differ in their specific functional groups and properties, making this compound unique in its applications and effects .

Eigenschaften

Molekularformel

C7H12Cl2N2O

Molekulargewicht

211.09 g/mol

IUPAC-Name

1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H10N2O.2ClH/c1-5-4-9-6(10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H

InChI-Schlüssel

VBCHPGUTISAANG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(O1)C2(CC2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.